
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and it has been found to have a mechanism of action that makes it useful in different scientific studies.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
1-(4-Chlorobenzyl)piperazine has been investigated for its potential as a drug candidate. Researchers have explored its pharmacological properties, including interactions with receptors, enzymes, and cellular pathways. Some studies suggest that it may modulate neurotransmitter systems, making it relevant for neurological disorders or pain management .
Antiparasitic Activity
The compound has shown antiparasitic activity against certain protozoan parasites. Researchers have studied its effects on parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis. By understanding its mechanism of action, scientists aim to develop novel antiparasitic drugs .
Anticancer Potential
1-(4-Chlorobenzyl)piperazine has attracted attention due to its potential anticancer properties. Studies have explored its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Researchers investigate its selectivity, toxicity, and combination therapy possibilities .
Neuropharmacology
In neuropharmacology, this compound has been evaluated for its impact on neurotransmitter systems. It may influence serotonin, dopamine, or other receptors, affecting mood, cognition, and behavior. Understanding its neurochemical profile is crucial for potential therapeutic applications .
Chemical Biology and Enzyme Inhibition
Researchers have used 1-(4-Chlorobenzyl)piperazine as a tool compound to study enzyme inhibition. By targeting specific enzymes, they gain insights into biological processes and identify potential drug targets. Its structural features make it suitable for such investigations .
Organic Synthesis and Chemical Reactions
Beyond its biological applications, this compound plays a role in organic synthesis. Chemists utilize it as a building block to create more complex molecules. Its reactivity and functional groups allow for diverse transformations, making it valuable in synthetic chemistry .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-2-12-28(26,27)24-11-3-4-16-13-18(9-10-19(16)24)23-20(25)22-14-15-5-7-17(21)8-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERTSSMWBDPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

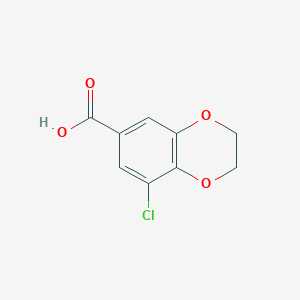
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
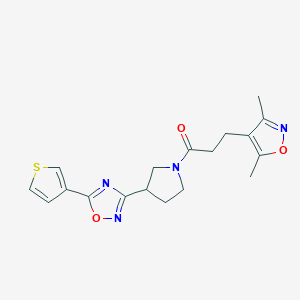
![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
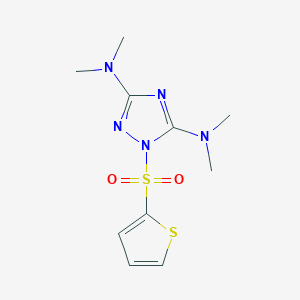
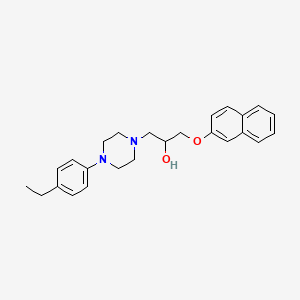
![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)


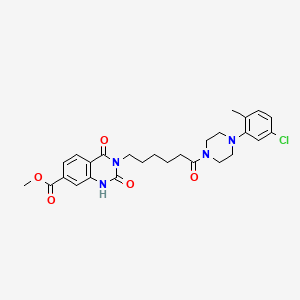

![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)
![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)